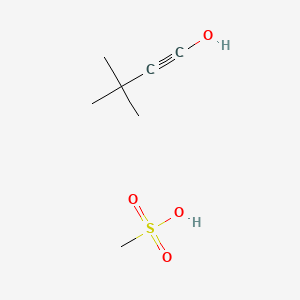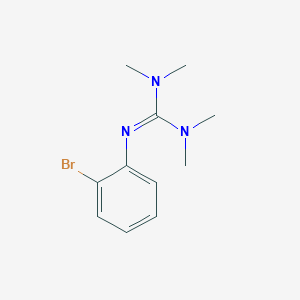![molecular formula C26H31N B14328605 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile CAS No. 96660-36-5](/img/structure/B14328605.png)
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes a cyclohexyl group, phenyl groups, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-pentylcyclohexylbenzene with a suitable reagent to introduce the nitrile group. This process may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as liquid crystals for display technologies.
Mecanismo De Acción
The mechanism by which 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can participate in various chemical reactions, while the phenyl and cyclohexyl groups can influence the compound’s physical properties and interactions with other molecules. These interactions can affect pathways related to cell signaling, enzyme activity, and molecular recognition.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enoate
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
Uniqueness
3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups and structural features. The presence of the nitrile group, along with the cyclohexyl and phenyl groups, gives it distinct chemical and physical properties that can be leveraged in various applications.
Propiedades
Número CAS |
96660-36-5 |
|---|---|
Fórmula molecular |
C26H31N |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
3-[4-[4-(4-pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C26H31N/c1-2-3-4-6-21-8-12-23(13-9-21)25-16-18-26(19-17-25)24-14-10-22(11-15-24)7-5-20-27/h5,7,10-11,14-19,21,23H,2-4,6,8-9,12-13H2,1H3 |
Clave InChI |
AFRNGUACLGALAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)

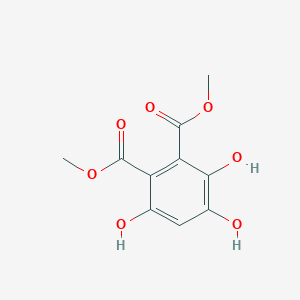
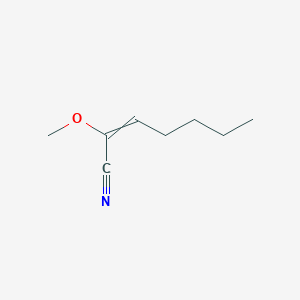
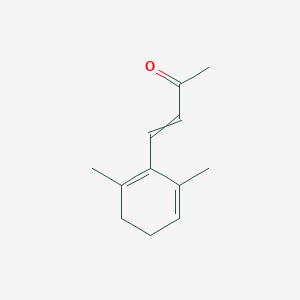
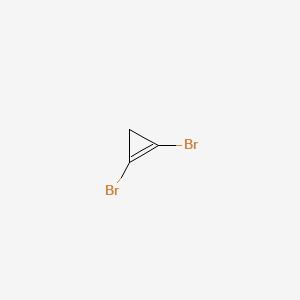

![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)


![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)
